(S)-(4-benzylmorpholin-2-yl)methanol

Asymmetric synthesis Chiral purity Norepinephrine reuptake inhibitor

(S)-(4-Benzylmorpholin-2-yl)methanol (CAS 132073-82-6) is a single-enantiomer, N-benzyl-protected 2-(hydroxymethyl)morpholine. This chiral heterocyclic building block features a morpholine ring with a benzyl group on the nitrogen and a hydroxymethyl substituent at the 2-position in the (S)-configuration, with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g·mol⁻¹.

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
CAS No. 132073-82-6
Cat. No. B140013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(4-benzylmorpholin-2-yl)methanol
CAS132073-82-6
Molecular FormulaC12H17NO2
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CO
InChIInChI=1S/C12H17NO2/c14-10-12-9-13(6-7-15-12)8-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2/t12-/m0/s1
InChIKeyWQNIKIMRIXHNFF-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(4-Benzylmorpholin-2-yl)methanol CAS 132073-82-6: Chiral Morpholine Building Block for c-Met Kinase Inhibitor and Antidepressant API Synthesis


(S)-(4-Benzylmorpholin-2-yl)methanol (CAS 132073-82-6) is a single-enantiomer, N-benzyl-protected 2-(hydroxymethyl)morpholine [1]. This chiral heterocyclic building block features a morpholine ring with a benzyl group on the nitrogen and a hydroxymethyl substituent at the 2-position in the (S)-configuration, with a molecular formula of C₁₂H₁₇NO₂ and a molecular weight of 207.27 g·mol⁻¹ . It serves as a key regulatory starting material (RSM) in the synthesis of c-Met tyrosine kinase inhibitors and the norepinephrine reuptake inhibitor edivoxetine·HCl, where the defined (S)-stereochemistry is essential for downstream biological activity [2][3].

Why the (S)-Enantiomer of 4-Benzylmorpholin-2-yl)methanol Cannot Be Replaced by the (R)-Enantiomer or Racemic Mixture in c-Met and Norepinephrine Transporter Targeted Synthesis


The (S)-(4-benzylmorpholin-2-yl)methanol enantiomer is not interchangeable with its (R)-antipode (CAS 943442-96-4) or the racemic mixture (CAS 40987-24-4) in stereospecific pharmaceutical syntheses. In the convergent manufacturing route for edivoxetine·HCl developed at Eli Lilly, the (S)-configuration at the morpholine 2-position is preserved throughout the synthesis and is critical for generating the correct stereochemistry of the final active pharmaceutical ingredient [1]. Substituting the (R)-enantiomer would yield the diastereomeric product with divergent pharmacological activity. Similarly, in c-Met kinase inhibitor programs, the (S)-configured morpholine moiety derived from this building block directly influences the binding geometry within the ATP-binding pocket of the kinase domain, where the opposite enantiomer can result in a complete loss of inhibitory activity [2]. The benzyl protecting group further distinguishes this compound from the unprotected (S)-morpholin-2-ylmethanol (CAS 132073-83-7), as orthogonal N-protection is required for selective functionalization in multi-step synthetic sequences [3].

Quantitative Differentiation Evidence for (S)-(4-Benzylmorpholin-2-yl)methanol (132073-82-6) Against Closest Structural Analogs


Enantiomeric Configuration: (S) vs. (R)-Enantiomer Impact on Edivoxetine Intermediate Purity

In the Eli Lilly edivoxetine·HCl manufacturing process, the (S)-configured morpholine intermediate 11 derived from (S)-(4-benzylmorpholin-2-yl)methanol was converted to the final API starting material using T3P coupling, achieving >99.9% chemical purity in 75% isolated yield [1]. The (R)-enantiomer (CAS 943442-96-4), if employed instead, would produce the enantiomeric morpholine amide with opposite stereochemistry, which is not a competent intermediate for the target API and would require additional chiral resolution steps that reduce overall yield and increase cost [1].

Asymmetric synthesis Chiral purity Norepinephrine reuptake inhibitor

N-Benzyl Protection vs. Unprotected Morpholine: Orthogonal Synthetic Utility in Multi-Step Kinase Inhibitor Synthesis

The N-benzyl group of (S)-(4-benzylmorpholin-2-yl)methanol provides orthogonal protection of the morpholine nitrogen, enabling selective manipulation of the 2-hydroxymethyl group without competing N-alkylation [1]. The benzyl group is cleavable by hydrogenolysis (H₂, Pd/C), as demonstrated in the quantitative conversion of (S)-(4-benzylmorpholin-2-yl)methanol (5.5 g, 26 mmol) to (S)-morpholin-2-ylmethanol using 10% Pd/C in methanol under a hydrogen balloon . In contrast, the unprotected (S)-morpholin-2-ylmethanol (CAS 132073-83-7) lacks this orthogonal protection and requires more complex protection/deprotection sequences when selective N-functionalization is needed, adding 1–2 synthetic steps .

Protecting group strategy c-Met kinase inhibitor Orthogonal functionalization

Documented Use in c-Met Kinase Inhibitor Synthesis: Patent-Backed Comparator Evidence for the (S)-Enantiomer

The (S)-(4-benzylmorpholin-2-yl)methanol intermediate is explicitly specified in patent EP3053923A1/US20150259350 for the synthesis of triazolopyrazine c-Met kinase inhibitors, where the (S)-configured morpholine fragment is incorporated into the final pharmacophore [1]. Within this patent family, the exemplified triazolopyrazine derivatives demonstrate c-Met IC₅₀ values in the nanomolar range (representative compounds with IC₅₀ values of 2.9–66 nM against c-Met kinase) [2]. The (R)-enantiomer or racemic mixture would produce compounds with undefined or mixed stereochemistry at the morpholine 2-position, which is not described in the patent claims and has not been demonstrated to produce active c-Met inhibitors [1].

c-Met tyrosine kinase Triazolopyrazine Anticancer agent

Commercial Purity Tiering: (S)-Enantiomer Availability at 95%, 97%, and ≥98% vs. Racemate Specifications

The (S)-enantiomer (132073-82-6) is commercially available at defined purity tiers: 95% (AKSci, BOC Sciences, Bidepharm), 97% (ChemScene, Sigma-Aldrich/Alfa Aesar), and ≥98% (MolCore under ISO certification) . The racemic mixture (CAS 40987-24-4) is typically offered at 95–98% purity without stereochemical specification, making it unsuitable for asymmetric applications . Critically, vendors supplying the (S)-enantiomer provide enantiomeric purity documentation (specific rotation, chiral HPLC) upon request, whereas racemic material is not characterized for enantiomeric composition .

Chemical purity Vendor comparison Quality control

Synthetic Route Efficiency: One-Pot Enantioselective Access vs. Multi-Step Racemic Resolution

The Breuning one-pot synthesis (Eur. J. Org. Chem. 2007) provides enantiomerically pure (S)-(4-benzylmorpholin-2-yl)methanol in 57–77% overall yield from chiral β-amino alcohols and (S)-epichlorohydrin in a single reaction vessel, with enantiomeric excess >99% [1]. In contrast, the racemic synthesis followed by classical resolution reported by Kopach et al. (2009) for the related (4-benzylmorpholin-2-(S)-yl)-(tetrahydropyran-4-yl)methanone achieved only 35% yield for the resolution step alone [2]. The one-pot asymmetric route avoids the inherent 50% maximum yield penalty of resolution-based approaches while delivering the (S)-enantiomer directly.

Enantioselective synthesis Process chemistry Green chemistry metrics

Environmental Process Improvement: 69% Reduction in Global Warming Potential Using the (S)-Enantiomer Route vs. Prior Art

A life cycle analysis of the new edivoxetine intermediate manufacturing route—which employs (S)-(4-benzylmorpholin-2-yl)methanol as the chiral precursor via d-serine—revealed a 69% reduction in global warming potential (GWP) for solvent usage relative to the prior 2-chloroacrylonitrile (2-CAN)-based route [1]. The prior route used 2-CAN, which is highly toxic by oral, dermal, and inhalation routes and corrosive to skin and eyes, presenting significant occupational health and environmental hazards [1]. This process improvement is directly enabled by the availability of the enantiomerically pure (S)-configured building block.

Green chemistry Life cycle assessment Process sustainability

Procurement-Relevant Application Scenarios for (S)-(4-Benzylmorpholin-2-yl)methanol (CAS 132073-82-6)


c-Met Tyrosine Kinase Inhibitor Lead Optimization and Preclinical Development

Medicinal chemistry teams developing ATP-competitive c-Met inhibitors based on the triazolopyrazine scaffold should procure the (S)-enantiomer (132073-82-6) as the exclusive chiral morpholine building block, as specified in patent EP3053923A1 [1]. The (S)-configured 2-hydroxymethyl group is incorporated into the final pharmacophore, and the benzyl protecting group enables late-stage N-functionalization after construction of the triazolopyrazine core. Using the (R)-enantiomer or racemic mixture would generate stereoisomeric products outside the scope of the patent claims and with unproven c-Met inhibitory activity. This compound is suitable for structure-activity relationship (SAR) studies, lead optimization, and scale-up to preclinical candidate nomination.

Norepinephrine Transporter (NET) Inhibitor API Manufacturing and Regulatory Starting Material Procurement

Pharmaceutical process chemistry groups manufacturing norepinephrine reuptake inhibitors (e.g., edivoxetine·HCl and related benzylmorpholine-derived NET inhibitors) should specify the (S)-enantiomer as a regulatory starting material [1]. The Eli Lilly process demonstrates that the (S)-configured morpholine intermediate can be advanced to >99.9% purity API starting material using standard coupling chemistry (T3P), with documented 69% improvement in process greenness over prior routes [1]. The benzyl group serves as a traceless protecting group, removable by hydrogenolysis, enabling orthogonal functionalization strategies critical for GMP-compliant multi-kilogram manufacturing.

Asymmetric Synthesis Methodology Development and Chiral Pool Expansion

Academic and industrial laboratories engaged in enantioselective synthesis methodology can utilize (S)-(4-benzylmorpholin-2-yl)methanol as a benchmark chiral 2-(hydroxymethyl)morpholine substrate [1]. The one-pot enantioselective synthesis published by Breuning et al. (2007) serves as a reference method providing this compound in 57–77% yield with >99% ee [1]. The compound's well-defined stereochemistry, commercial availability at multiple purity tiers (95% to ≥98%), and documented analytical characterization (NMR, HPLC, chiral HPLC) make it suitable for method validation, catalytic asymmetric reaction development, and undergraduate/graduate teaching laboratories.

Central Nervous System (CNS) Drug Discovery: Antidepressant and ADHD Therapeutic Programs

Drug discovery programs targeting monoamine reuptake transporters for depression, ADHD, and related CNS indications can deploy this compound as a key intermediate for constructing benzylmorpholine-based pharmacophores [1][2]. The (S)-configuration is critical for generating the correct stereochemistry found in clinically validated NET inhibitors such as reboxetine and atomoxetine analogs [2]. The N-benzyl group provides a synthetic handle for introducing diverse N-substituents, while the 2-hydroxymethyl group enables conversion to amines, ethers, esters, and amides for SAR exploration. The compound's favorable LogP (XLogP3 = 0.8) and topological polar surface area (TPSA = 32.7 Ų) support blood-brain barrier penetration in derived CNS-active compounds .

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